molecular formula C18H15ClFN3O2 B3034340 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 158712-64-2

5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3034340
CAS No.: 158712-64-2
M. Wt: 359.8 g/mol
InChI Key: JQDJNQHGQZEBNX-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenoxy and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenol with 4-fluoroaniline in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-3-carboxamide
  • 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-2-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-11-16(17(24)21-14-7-5-13(20)6-8-14)18(23(2)22-11)25-15-9-3-12(19)4-10-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDJNQHGQZEBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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